

Chemical Profile and Presence of Aurantinidin

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Compound Focus: Aurantinidin

CAS No.: 25041-66-1

Cat. No.: S568887

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Aurantinidin is classified as a **3-deoxyanthocyanidin** [1]. This is a specific class of anthocyanidin pigments. The table below summarizes its key chemical properties and known natural occurrences.

Property	Description
IUPAC Name	3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-1 λ ⁴ -benzopyran-1-ylum [2]
Chemical Formula	C ₁₅ H ₁₁ O ₆ ⁺ [2]
Molar Mass	287.24 g/mol [2]
Other Names	6-Hydroxypelargonidin [3]
Plant Sources	Reported in <i>Impatiens aurantiaca</i> (Balsaminaceae) and some <i>Alstroemeria</i> cultivars [2]. Also detected in <i>Cinnamomum camphora</i> (camphor tree) [4].

Proposed Biosynthesis Pathway

Anthocyanidins share a common biosynthetic origin within the phenylpropanoid and flavonoid pathways [5]. The diagram below illustrates the general pathway, with **aurantinidin**'s proposed position as a 3-deoxy derivative.

*General anthocyanidin biosynthesis pathway with proposed route to **aurantinidin**.*

Aurantinidin is a **6-hydroxylated pelargonidin** [3]. Its biosynthesis is hypothesized to branch from the common flavonoid intermediate, **dihydrokaempferol**. A key, yet uncharacterized, oxidation step is proposed to introduce the hydroxyl group at the C6 position, differentiating it from the more common pelargonidin pathway [1].

Experimental Protocols for Pathway Investigation

To elucidate a complete biosynthesis pathway, the following methodologies, commonly used in flavonoid research, would be applicable.

Transcriptome and Metabolite Analysis

This approach identifies genes and compounds present in plant tissues producing the pigment.

- **Objective:** Correlate the expression of biosynthetic genes with the accumulation of **aurantinidin** and pathway intermediates.
- **Key Experimental Steps [4]:**
 - **Sample Collection:** Obtain plant tissues at different developmental stages or from different cultivars (e.g., green vs. red leaves).
 - **Pigment Extraction:** Use acidified methanol (e.g., 1% HCl) to extract anthocyanidins.
 - **Metabolite Profiling (LC-MS/MS):**
 - **Analysis:** Separate and identify compounds using Liquid Chromatography coupled with Tandem Mass Spectrometry.
 - **Quantification:** Compare the significant accumulative differences of **aurantinidin** and other anthocyanins between samples.
 - **RNA Sequencing (RNA-Seq):**
 - Extract total RNA from the same tissues.
 - Construct cDNA libraries and perform high-throughput sequencing.
 - Map sequences to the plant's reference genome to identify expressed genes.
 - **Data Integration:** Cross-reference metabolite data with gene expression data to pinpoint up-regulated genes (e.g., oxidases, glycosyltransferases) in tissues that produce **aurantinidin**.

Gene Functional Characterization

Once candidate genes are identified, their function must be verified.

- **Objective:** To confirm the specific biochemical function of an enzyme in the proposed **aurantinidin** pathway.
- **Key Experimental Steps [6]:**
 - **Heterologous Expression:** Clone the candidate gene into an expression vector and express it in a model system like *E. coli*.
 - **Protein Purification:** Isolate the recombinant enzyme.
 - **In Vitro Enzyme Assay:**
 - **Reaction Setup:** Incubate the purified enzyme with a proposed substrate (e.g., dihydrokaempferol or leucopelargonidin).
 - **Control:** Run a parallel reaction without the enzyme or with a heat-inactivated enzyme.
 - **Analysis:** Use HPLC or LC-MS to analyze the reaction products for the formation of **aurantinidin** or its immediate precursors.

Research Status and Key Considerations

The most critical consideration for your research is that **aurantinidin is a relatively minor and less-studied anthocyanidin**. Its specific biosynthetic enzymes and regulatory transcription factors remain largely unknown. Future research should focus on:

- Identifying the specific oxidase responsible for the 6-hydroxylation.
- Clarifying whether this modification occurs at the leucoanthocyanidin or the anthocyanidin stage.
- Isolating and characterizing the UDP-glycosyltransferases that would glycosylate **aurantinidin** to form stable **aurantinidin** glycosides (the anthocyanins) in vivo.

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